molecular formula C7H16N2O2S B13246354 2-(Piperidin-1-yl)ethane-1-sulfonamide

2-(Piperidin-1-yl)ethane-1-sulfonamide

Cat. No.: B13246354
M. Wt: 192.28 g/mol
InChI Key: JQJFOPZERPHUEI-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethane-1-sulfonamide is a chemical compound that features a piperidine ring attached to an ethane sulfonamide group Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperidine+Ethane sulfonyl chlorideThis compound+HCl\text{Piperidine} + \text{Ethane sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Ethane sulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-1-yl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-yl)ethane-1-sulfonamide
  • N-(2-Piperidinyl)ethanesulfonamide
  • N-(2-Piperidinyl)ethanesulfonyl chloride

Uniqueness

2-(Piperidin-1-yl)ethane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring and sulfonamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

2-(Piperidin-1-yl)ethane-1-sulfonamide is a sulfonamide compound characterized by its piperidine ring and sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. Its molecular formula is C7_{7}H16_{16}N2_{2}O2_{2}S, with a molecular weight of approximately 192.28 g/mol. The IUPAC name for this compound is 2-piperidin-1-ylethanesulfonamide, and its structure can be represented by the SMILES notation: C1CCN(CC1)CCS(=O)(=O)N .

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to effectively bind to specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism positions it as a candidate for drug development targeting various enzyme-related diseases .

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups often exhibit significant enzyme inhibitory properties. For instance, studies have demonstrated that this compound can inhibit urease and acetylcholinesterase (AChE), both of which are crucial in various biochemical pathways .

Antibacterial Activity

The antibacterial potential of sulfonamides, including this compound, has been documented. Compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
2-(Piperidin-2-yl)ethane-1-sulfonamideSimilar piperidine structureDifferent position of the piperidine nitrogen
N-(2-Piperidinyl)ethanesulfonamideContains a sulfonamide groupVariation in nitrogen placement
N-(2-Piperidinyl)ethanesulfonyl chlorideSulfonyl chloride derivativeMore reactive due to the chloride group

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, including this compound. For example, a study investigated the interaction of synthesized compounds with bovine serum albumin (BSA), revealing their pharmacological effectiveness through binding interactions .

Additionally, a recent study highlighted the synthesis and evaluation of various piperidine derivatives for their antimicrobial activities. The results indicated that certain derivatives exhibited significant inhibitory effects against both bacterial and fungal pathogens .

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-piperidin-1-ylethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)7-6-9-4-2-1-3-5-9/h1-7H2,(H2,8,10,11)

InChI Key

JQJFOPZERPHUEI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCS(=O)(=O)N

Origin of Product

United States

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